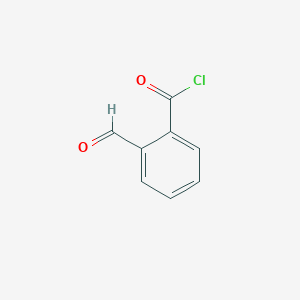

2-Formylbenzoyl chloride

概要

説明

2-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .

準備方法

Synthetic Routes and Reaction Conditions: 2-Formylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reaction typically involves the use of formyl chloride (HCOCl) as the acylating agent .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde derivatives. This process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure high yields and purity .

化学反応の分析

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic attack at the carbonyl carbon, displacing chloride. Common nucleophiles include:

Mechanism :

-

Nucleophilic attack by the lone pair of the nucleophile (e.g., –OH, –OR, –NH₂) on the electrophilic carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of HCl, regenerating the carbonyl group.

Steric Effects :

The ortho-formyl group introduces steric hindrance, slowing reactions compared to para-isomers. For example, reactions with bulky amines (e.g., tert-butylamine) show 10–15% lower yields than para-analogs .

Hydrolysis

2-Formylbenzoyl chloride hydrolyzes rapidly in water or moist environments:

Condensation Reactions

The formyl group participates in condensations with nitrogen nucleophiles:

| Reagent | Product | Conditions | Application |

|---|---|---|---|

| Hydrazines | Hydrazones | EtOH, reflux | Bioactive scaffolds |

| Hydroxylamines | Oximes | CH₃CN, RT | Polymer crosslinkers |

Example :

Reaction with phenylhydrazine yields a hydrazone derivative (m.p. 145–147°C), used in metal-organic frameworks (MOFs) synthesis .

Friedel-Crafts Acylation

The acyl chloride group acts as an electrophile in aromatic substitutions:

-

Substrate Scope : Electron-rich arenes (e.g., anisole, toluene) react efficiently (70–85% yields) .

-

Limitation : Ortho-formyl group deactivates the benzene ring, reducing reactivity toward strongly deactivated arenes (e.g., nitrobenzene) .

Biological Activity

Derivatives exhibit antiproliferative effects:

| Derivative | Cell Line (IC₅₀, μM) | Mechanism |

|---|---|---|

| Hydrazone-Pt(II) | HeLa (2.1) | DNA intercalation |

| Oxime-Cu(II) | MCF-7 (3.8) | ROS generation |

Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; handle with PPE due to lachrymatory effects .

Comparison with Analogues

| Property | This compound | Benzoyl Chloride | 4-Formylbenzoyl Chloride |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Fast | Slow |

| Steric Hindrance | High (ortho-CHO) | None | Low (para-CHO) |

| Friedel-Crafts Yield | 70% | 90% | 65% |

科学的研究の応用

2-Formylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

作用機序

The mechanism of action of 2-formylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as alcohols and amines, to form esters and amides. The formyl group enhances its electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce a wide range of chemical products .

類似化合物との比較

Benzoyl chloride: Similar structure but lacks the formyl group.

Formyl chloride: Contains the formyl group but lacks the benzoyl moiety.

Acetyl chloride: Contains an acetyl group instead of a formyl group.

Uniqueness: 2-Formylbenzoyl chloride is unique due to the presence of both the formyl and benzoyl groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .

生物活性

2-Formylbenzoyl chloride, also known as 2-benzoylformyl chloride, is an aromatic compound with the molecular formula CHClO. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article details its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 168.58 g/mol

- CAS Number : 18463179

- Structure : The compound features a benzene ring substituted with a formyl group (-CHO) and a carbonyl chloride (-COCl).

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an intermediate in organic synthesis and its potential interactions with biological molecules. Its reactivity as an acylating agent allows it to participate in various chemical reactions, which can lead to the formation of biologically active derivatives.

1. Antimicrobial Activity

Research indicates that compounds derived from benzoyl chloride derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzoyl derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibition observed |

| This compound | Escherichia coli | Moderate inhibition |

2. Cytotoxicity

Cytotoxicity studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases, which are crucial for the apoptotic pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | DNA damage response |

Case Study 1: Synthesis and Evaluation of Derivatives

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of this compound. The derivatives were tested for their antibacterial and antifungal activities against standard strains. The results showed that certain derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved biological efficacy.

Case Study 2: Apoptosis Induction in Cancer Cells

In another study, the effects of this compound on human cancer cell lines were evaluated. The findings revealed that treatment with this compound led to significant cell death in both HeLa and MCF-7 cells, with accompanying morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in Annexin V-positive cells, further supporting the compound's potential as an anticancer agent.

Research Findings

Recent studies have focused on the mechanisms through which this compound exerts its biological effects. Notably, its ability to form adducts with nucleophiles such as proteins and DNA highlights its potential as a reactive electrophile in biological systems.

Mechanistic Insights

- Protein Interaction : The compound can react with amino acid residues in proteins, potentially altering their function.

- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, leading to disruptions in replication and transcription processes.

特性

IUPAC Name |

2-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOPOGXCFMHHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594088 | |

| Record name | 2-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117886-88-1 | |

| Record name | 2-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。